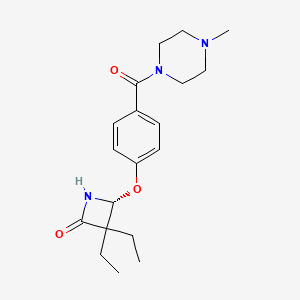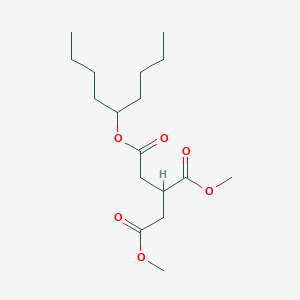
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester is a complex organic compound that belongs to the class of tricarboxylic acids. This compound is characterized by its three carboxylic acid groups attached to a propane backbone, with additional ester groups derived from 1-butylpentyl and 2,3-dimethyl alcohols. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester typically involves esterification reactions. The primary synthetic route includes the reaction of 1,2,3-Propanetricarboxylic acid with 1-butylpentanol and 2,3-dimethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of polymers and resins, where its ester groups contribute to the flexibility and durability of the final products.
Mechanism of Action
The mechanism by which 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include metabolic cycles where the compound interferes with normal enzyme function, leading to altered metabolic outcomes.
Comparison with Similar Compounds
1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester can be compared with other tricarboxylic acid esters such as:
- 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris (trimethylsilyl) ester
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
The uniqueness of this compound lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
389126-53-8 |
|---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-O,2-O-dimethyl 3-O-nonan-5-yl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H30O6/c1-5-7-9-14(10-8-6-2)23-16(19)12-13(17(20)22-4)11-15(18)21-3/h13-14H,5-12H2,1-4H3 |
InChI Key |
WKIAWIJYDPVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


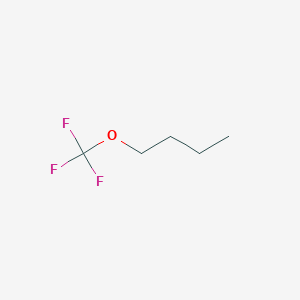


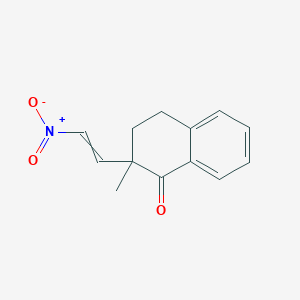
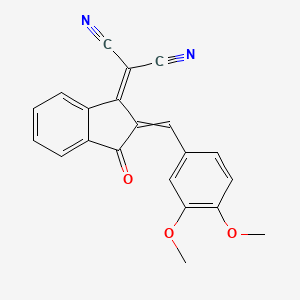
![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
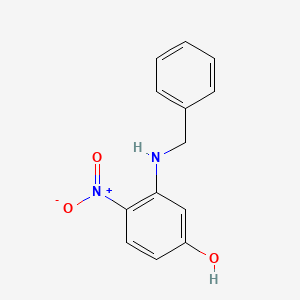

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)


